molecular formula C16H10 B047539 Fluoranthene CAS No. 206-44-0

Fluoranthene

Cat. No. B047539
CAS RN: 206-44-0
M. Wt: 202.25 g/mol
InChI Key: GVEPBJHOBDJJJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoranthene and its derivatives has been approached through various methods, including bacterial transformation, which yields novel products like fluoranthene-2,3-dione and fluoranthene-1,5-dione. These compounds emerge from the metabolic pathways of PAH-contaminated environments and have implications for PAH degradation processes (Kazunga et al., 2001). Additionally, strategies involving Suzuki coupling and McMurry ring closure have facilitated the synthesis of oxygenated benzo[j]fluoranthenes, marking advancements in the efficient preparation of fluoranthene derivatives (Lahore et al., 2013).

Molecular Structure Analysis

The molecular structure of fluoranthene derivatives has been extensively studied, revealing the influence of substituents on the physical and optical properties of these compounds. For example, the introduction of alkyl or methoxy groups alters the fluorescence and conductivity, demonstrating the versatile nature of fluoranthene as a scaffold for designing materials with desired properties (Briant et al., 1984).

Chemical Reactions and Properties

Fluoranthene undergoes various chemical reactions, leading to a range of derivatives with unique properties. For instance, the electrophilic substitution reactions facilitate the introduction of different functional groups, expanding the utility of fluoranthene in organic synthesis and materials science. The chemical reactivity of fluoranthene also plays a crucial role in its environmental behavior, particularly in the degradation processes mediated by microorganisms (Lee et al., 2007).

Physical Properties Analysis

The physical properties of fluoranthene, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are critical for its applications in organic electronics and photonics, where fluoranthene derivatives serve as key components due to their stable luminescent characteristics (Kumar et al., 2016).

Chemical Properties Analysis

The chemical properties of fluoranthene, including its reactivity with nucleophiles and electrophiles, oxidative stability, and photophysical behavior, are fundamental to understanding its interactions in both synthetic and natural environments. The formation of complex molecules through reactions like Diels-Alder and its role in forming supramolecular structures highlight the chemical versatility of fluoranthene (Wu et al., 2006).

Scientific Research Applications

  • Phototoxic Effects : Fluoranthene exhibits phototoxic effects on bacterial species like Escherichia coli, particularly in the presence of near-ultraviolet light. This effect suggests that DNA could be a target, with hydrogen peroxide acting as a generation mechanism (Tuveson et al., 1987).

  • Biomarkers in Stem Cell Dysfunction : Exposure to fluoranthene leads to a significant reduction in cell number and viability of bone marrow-mesenchymal stem cells (BM-MSCs). This property suggests its potential as a biomarker for examining BM-MSC dysfunction (Kim et al., 2014).

  • Enhancement of DNA Adduct Formation : In combination with other substances like pyrene, fluoranthene can increase the formation of DNA adducts in mouse skin, demonstrating its role in complex chemical interactions (Rice et al., 1984).

  • Environmental Biodegradation : Certain soil bacteria, such as Pseudomonas paucimobilis strain EPA 505, can utilize fluoranthene as the sole source of carbon and energy. This capability indicates a novel system for degrading polycyclic aromatic hydrocarbons (Mueller et al., 1990).

  • Monitoring Aquatic Pollution : Bile metabolites of fluoranthene in fish like the common sole (Solea solea) can be used to monitor and assess exposure to polycyclic aromatic hydrocarbons (PAHs) in aquatic environments (Hillenweck et al., 2008).

  • Effects on Lepidopteran Larvae : Exposure to fluoranthene affects digestive enzyme activity and relative growth rates in larvae of lepidopteran species, providing insights into its ecological impact (Filipović et al., 2021).

  • Impact on Plant Growth : Fluoranthene reduces the accumulation of metals like copper and lead in wheat, but its overall toxic effects on wheat and other plants require further exploration (Wetzel et al., 1994).

  • Genotoxicity Studies : Fluoranthene can induce genotoxicity in organisms like sole hepatocytes, causing DNA strand breakage and adduct formation (Wessel et al., 2012).

Safety And Hazards

Fluoranthene is harmful if swallowed . It is advised to avoid dust formation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and to keep it in a dry, cool and well-ventilated place .

Future Directions

Fluoranthene continues to attract significant attention in synthetic organic chemistry and materials science . There is continued interest in the design and synthesis of polycyclic aromatic hydrocarbons (PAHs) in the synthetic community due to their attractive fundamental properties and diverse range of applications .

properties

IUPAC Name

fluoranthene
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InChI

InChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H
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InChI Key

GVEPBJHOBDJJJI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4
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Molecular Formula

C16H10
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DSSTOX Substance ID

DTXSID3024104
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Molecular Weight

202.25 g/mol
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Physical Description

Fluoranthene appears as light yellow fine crystals. (NTP, 1992), Pale yellow solid; [HSDB]
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Boiling Point

482 °F at 60 mmHg (NTP, 1992), 384 °C
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Flash Point

198.0 °C (388.4 °F) Closed cup
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Virtually insoluble (0.20-0.26 mg/L) in water, Soluble in ethanol, ether, benzene, chloroform and carbon disulfide, Solubility in seawater at 22 °C: 0.1 + or - 0.06 ppm, 0.120 mg/L at 24 °C (99% purity), /Fluoranthene/ has a high molecular weight and its relative non-polarity makes this cmpd very insoluble in water., For more Solubility (Complete) data for FLUORANTHENE (6 total), please visit the HSDB record page.
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Density

1.252 at 32 °F (NTP, 1992) - Denser than water; will sink, 1.252 at 0 °C/4 °C
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.00000922 [mmHg], Vapor pressure = 0.01 mm Hg at 20 °C, 9.22X10-6 mm Hg at 25 °C
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Product Name

Fluoranthene

Color/Form

Colored needles, Pale yellow needles or plates from alcohol, Pale yellow crystals, Pale yellow needles or plates

CAS RN

206-44-0, 76774-50-0
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Melting Point

230 °F (NTP, 1992), 110.2 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
80,900
Citations
SH Tucker, M Whalley - Chemical Reviews, 1952 - ACS Publications
… derivative of fluoranthene. The tetrahydrofluoranthene obtained on … to fluoranthene by catalytic dehydrogenation (48, 123, 124, 127). Little interest was displayed in fluoranthene for …
Number of citations: 22 pubs.acs.org
B Boldrin, A Tiehm, C Fritzsche - Applied and Environmental …, 1993 - Am Soc Microbiol
Mycobacterium sp. strain BB1 was isolated from a former coal gasification site. It was able to utilize phenanthrene, pyrene, and fluoranthene as sole sources of carbon and energy and …
Number of citations: 530 journals.asm.org
E Šepič, M Bricelj, H Leskovšek - Chemosphere, 2003 - Elsevier
… as fluoranthene, pyrene and benzo[a]anthracene, are more recalcitrant to microbial enzymes. Fluoranthene is … the toxicity of PAHs, including fluoranthene and is readily available in the …
Number of citations: 118 www.sciencedirect.com
WD Weissenfels, M Beyer, J Klein - Applied microbiology and …, 1990 - Springer
… ) phenanthrene, fluorene and fluoranthene, were obtained … fluoranthene. The maximum rates of PAH degradation ranged from 1.0 mg phenanthrene/ml per day to 0.3 mg fluoranthene/…
Number of citations: 339 link.springer.com
JG Mueller, PJ Chapman, BO Blattmann… - Applied and …, 1990 - Am Soc Microbiol
… of fluoranthene by strain EPA505 was demonstrated by its complete removal of aqueous fluoranthene from fluoranthene… The concentration of aqueous fluoranthene decreased from 28to …
Number of citations: 394 journals.asm.org
E Bergmann, M Orchin - Journal of the American Chemical …, 1949 - ACS Publications
… Despite the fact that fluoranthene is one of the major constituents of coal tar and therefore … , one of which3 gave fluoranthene in insignificant yield. Fluoranthene has been most readily …
Number of citations: 13 pubs.acs.org
MJS Monte, R Notario, SP Pinto, AIMCL Ferreira… - The Journal of Chemical …, 2012 - Elsevier
… The presence in the fluoranthene structure of a ring other than those with six carbon atoms … we highlight pyrene, a structural isomer of fluoranthene, a flat aromatic molecule with four …
Number of citations: 30 www.sciencedirect.com
CFH Allen, JA VanAllan - The Journal of Organic Chemistry, 1952 - ACS Publications
No simple way has yet been reported for preparing fluoranthene derivatives containing alkyl or aryl groups in which the positionof the substituent is known. Most syntheses of …
Number of citations: 37 pubs.acs.org
JV Pothuluri, JP Freeman, FE Evans… - Applied and …, 1990 - Am Soc Microbiol
The fungus Cunninghamella elegans ATCC 36112 metabolized approximately 80% of the 3-14C-labeled fluoranthene (FA) added within 72 h of incubation. C. elegans metabolized FA …
Number of citations: 85 journals.asm.org
AP Lei, ZL Hu, YS Wong, NFY Tam - Bioresource technology, 2007 - Elsevier
… of fluoranthene or pyrene, or a mixture of fluoranthene and … of fluoranthene, pyrene, and a mixture of fluoranthene and … The flasks without the addition of fluoranthene or pyrene were …
Number of citations: 213 www.sciencedirect.com

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